molecular formula C8H12N2O B13522739 2-(1H-pyrrol-2-yl)morpholine

2-(1H-pyrrol-2-yl)morpholine

Cat. No.: B13522739
M. Wt: 152.19 g/mol
InChI Key: VAJLCZBVXDXNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrol-2-yl)morpholine is a heterocyclic compound comprising a morpholine ring (a six-membered saturated ring containing one nitrogen and one oxygen atom) linked to a pyrrole moiety (a five-membered aromatic ring with one nitrogen atom). This hybrid structure combines the electron-rich aromaticity of pyrrole with the polarity and conformational flexibility of morpholine. Such dual functionality makes it a promising scaffold in medicinal chemistry, particularly for drug candidates targeting central nervous system disorders or enzyme inhibition .

The pyrrole group may enhance π-π stacking interactions in biological targets, while the morpholine ring improves aqueous solubility compared to purely aromatic systems.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)morpholine

InChI

InChI=1S/C8H12N2O/c1-2-7(10-3-1)8-6-9-4-5-11-8/h1-3,8-10H,4-6H2

InChI Key

VAJLCZBVXDXNHS-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)morpholine can be achieved through various methods. One common approach involves the condensation of pyrrole derivatives with morpholine under specific reaction conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride can yield the desired product . Another method involves the use of N-substituted pyrroles, which can be synthesized through the Paal-Knorr pyrrole synthesis .

Industrial Production Methods

Industrial production of 2-(1H-pyrrol-2-yl)morpholine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(1H-pyrrol-2-yl)morpholine include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxaldehydes, while reduction can produce pyrrol-2-ylmethanols .

Comparison with Similar Compounds

2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride

  • Structure : Morpholine linked to a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) in its dihydrochloride salt form.
  • Key Differences :
    • Aromaticity and Electronic Effects : Pyrazole’s two nitrogen atoms increase hydrogen-bonding capacity and basicity compared to pyrrole’s single nitrogen.
    • Solubility : The dihydrochloride salt form enhances aqueous solubility, which is advantageous for pharmacokinetic optimization in drug design .
  • Applications : Pyrazole-morpholine hybrids are often explored as kinase inhibitors or antimicrobial agents due to their ability to interact with ATP-binding pockets.

4-(4,6-Dichloropyrimidin-2-yl)morpholine

  • Structure : Morpholine attached to a 2-position of a dichloropyrimidine ring (a six-membered aromatic ring with two nitrogen atoms and two chlorine substituents).
  • Reactivity: The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution reactions, enabling further functionalization .
  • Applications : Widely used as an intermediate in agrochemicals and antiviral agents, leveraging pyrimidine’s role in nucleotide analog synthesis.

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

  • Structure: Morpholine linked to a quinoline core (a fused benzene-pyridine system) substituted with pyrrolidine (a saturated five-membered ring with one nitrogen) and chlorine.
  • Key Differences: Planarity: The quinoline-pyrrolidine system introduces steric bulk and reduced planarity compared to the simpler pyrrole-morpholine structure.
  • Applications: Such compounds are investigated for anticancer activity due to quinoline’s DNA intercalation properties.

2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

  • Structure : A naphthyridine core (a bicyclic system with two nitrogen atoms) decorated with methylmorpholine and pyrazole groups.
  • Key Differences :
    • Complexity : The naphthyridine backbone and multiple substituents increase molecular weight and synthetic complexity.
    • Polymorphism : Patent literature emphasizes the importance of polymorphic form optimization for stability and bioavailability .
  • Applications : Targeted as a high-purity kinase inhibitor for oncology therapeutics.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Key Properties Applications
2-(1H-Pyrrol-2-yl)morpholine Pyrrole Morpholine Moderate solubility, aromatic Drug discovery (hypothetical)
2-(1H-Pyrazol-3-yl)morpholine dihydrochloride Pyrazole Morpholine, HCl salt High solubility Kinase inhibitors
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine Cl, Morpholine Lipophilic, reactive Agrochemical intermediates
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline Cl, Pyrrolidine, Morpholine Bulky, basic Anticancer research
Patent compound (1,7-naphthyridine derivative) Naphthyridine Methylmorpholine, Pyrazoles Polymorphic, high complexity Oncology drug candidates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.